molecular formula C12H17NO2 B13406576 2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone CAS No. 902267-47-4

2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone

Katalognummer: B13406576
CAS-Nummer: 902267-47-4
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: XXUVIQYPOTWQCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-[(2-Hydroxyethyl)methylamino]propiophenone: is an organic compound with the molecular formula C12H17NO2. It contains a total of 32 bonds, including 15 non-hydrogen bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-[(2-Hydroxyethyl)methylamino]propiophenone typically involves the reaction of 2-hydroxyethylamine with propiophenone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of alpha-[(2-Hydroxyethyl)methylamino]propiophenone involves large-scale synthesis using advanced chemical reactors and equipment. The process is carefully monitored and controlled to ensure consistent quality and efficiency. The compound is produced in bulk quantities and undergoes rigorous quality control tests to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-[(2-Hydroxyethyl)methylamino]propiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Alpha-[(2-Hydroxyethyl)methylamino]propiophenone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

    Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties and as a precursor for developing pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of alpha-[(2-Hydroxyethyl)methylamino]propiophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Alpha-[(2-Hydroxyethyl)methylamino]propiophenone can be compared with other similar compounds to highlight its uniqueness:

The unique combination of functional groups in alpha-[(2-Hydroxyethyl)methylamino]propiophenone imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

902267-47-4

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

2-[2-hydroxyethyl(methyl)amino]-1-phenylpropan-1-one

InChI

InChI=1S/C12H17NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3

InChI-Schlüssel

XXUVIQYPOTWQCY-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC=CC=C1)N(C)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.